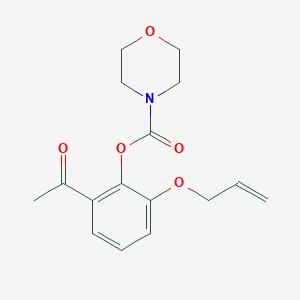

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reagents: Allyl alcohol and a suitable base.

Reaction Conditions: The allylation reaction is performed under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate typically involves multiple steps

-

Preparation of Phenyl Morpholine-4-Carboxylate Core

Starting Materials: 1,2-amino alcohols and α-haloacid chlorides.

Reaction Conditions: The reaction involves coupling, cyclization, and reduction steps under controlled conditions to yield the morpholine core.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the allyloxy group can yield epoxides or aldehydes.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted under anhydrous conditions.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically performed in the presence of a base.

Products: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate has several applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and catalysis .

-

Biology

- Investigated for its potential as a bioactive compound in drug discovery.

- Studied for its interactions with biological macromolecules .

-

Medicine

-

Industry

- Utilized in the development of advanced materials with specific properties.

- Applied in the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetyl and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

-

2-Acetyl-6-(methoxy)phenyl morpholine-4-carboxylate

- Similar structure but with a methoxy group instead of an allyloxy group.

- Exhibits different reactivity and biological activity .

-

2-Acetyl-6-(ethoxy)phenyl morpholine-4-carboxylate

Uniqueness

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and subsequent functionalization. The compound can be synthesized through nucleophilic addition reactions, which allow for the introduction of various substituents that influence its biological activity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound can inhibit cell proliferation in human cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.10 |

| HepG2 | 1.73 |

| MDA-MB-231 | 1.50 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes in metabolic pathways critical for tumor growth. Specifically, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is often upregulated in cancer cells . This inhibition leads to decreased levels of malonyl-CoA and subsequently affects lipid biosynthesis pathways essential for cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound indicate that modifications to the phenolic and morpholine components significantly impact its biological activity. For example, variations in the alkoxy substituent at the phenolic position have been correlated with changes in cytotoxic potency. Compounds with longer alkoxy chains generally exhibited enhanced lipophilicity and improved cellular uptake, leading to greater antiproliferative effects .

Table 2: Structure-Activity Relationship of Derivatives

| Compound Structure | IC50 (µM) | Comments |

|---|---|---|

| 2-Acetyl-6-(methoxy)phenyl morpholine | 2.00 | Moderate activity |

| 2-Acetyl-6-(propoxy)phenyl morpholine | 1.50 | Increased potency |

| 2-Acetyl-6-(allyloxy)phenyl morpholine | 1.10 | Optimal activity |

Case Studies

In a recent study focusing on the therapeutic potential of this compound, researchers evaluated its effects on tumor growth in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Additionally, histological analyses showed a decrease in cell proliferation markers within treated tumors, further supporting its role as an effective anticancer agent .

Properties

CAS No. |

919123-51-6 |

|---|---|

Molecular Formula |

C16H19NO5 |

Molecular Weight |

305.32 g/mol |

IUPAC Name |

(2-acetyl-6-prop-2-enoxyphenyl) morpholine-4-carboxylate |

InChI |

InChI=1S/C16H19NO5/c1-3-9-21-14-6-4-5-13(12(2)18)15(14)22-16(19)17-7-10-20-11-8-17/h3-6H,1,7-11H2,2H3 |

InChI Key |

NNMDCPCDTIPPHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OCC=C)OC(=O)N2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.